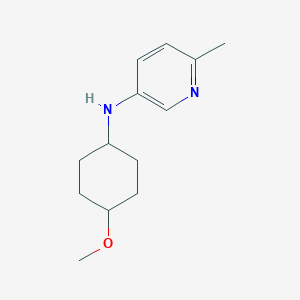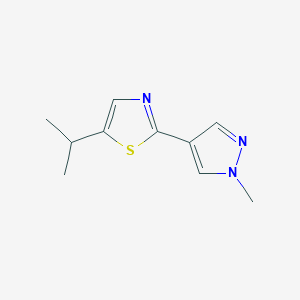![molecular formula C17H27NO3 B6631527 3-[[2-(1-Adamantyl)acetyl]amino]-2-methylbutanoic acid](/img/structure/B6631527.png)
3-[[2-(1-Adamantyl)acetyl]amino]-2-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[2-(1-Adamantyl)acetyl]amino]-2-methylbutanoic acid, commonly known as AICA ribonucleotide or Acadesine, is a nucleotide analogue that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
作用機序
AICA ribonucleotide works by activating AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy metabolism. AMPK activation leads to the stimulation of glucose uptake and fatty acid oxidation, as well as the inhibition of protein synthesis and cell growth. This mechanism of action has been shown to have a wide range of effects on various physiological and biochemical processes, making AICA ribonucleotide a promising candidate for the treatment of various diseases.
Biochemical and Physiological Effects
AICA ribonucleotide has been shown to have a wide range of biochemical and physiological effects. It has been shown to improve glucose uptake and insulin sensitivity, making it a potential treatment for diabetes. It has also been shown to inhibit cell growth and induce apoptosis in cancer cells, making it a potential treatment for cancer. Additionally, AICA ribonucleotide has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using AICA ribonucleotide in lab experiments is its well-established synthesis method. Additionally, its mechanism of action has been extensively studied, making it a well-understood compound. However, one limitation of using AICA ribonucleotide in lab experiments is its potential toxicity. High doses of AICA ribonucleotide have been shown to have toxic effects on cells, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of AICA ribonucleotide. One potential direction is the development of new and more efficient synthesis methods. Additionally, further research is needed to fully understand the potential therapeutic applications of AICA ribonucleotide. This includes studying its effects on various diseases and exploring potential combination therapies. Finally, more research is needed to fully understand the potential toxicity of AICA ribonucleotide and to develop strategies to mitigate this toxicity.
合成法
The synthesis of AICA ribonucleotide involves the reaction between 1-adamantylamine and 2-methyl-3-oxobutanoic acid. The resulting product is then treated with sodium borohydride and acetic anhydride to yield AICA ribonucleotide. This synthesis method has been well-established and has been used in numerous studies to produce AICA ribonucleotide.
科学的研究の応用
AICA ribonucleotide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have a wide range of effects on various physiological and biochemical processes, making it a promising candidate for the treatment of various diseases. Some of the diseases that AICA ribonucleotide has been studied for include diabetes, cancer, and neurodegenerative diseases.
特性
IUPAC Name |
3-[[2-(1-adamantyl)acetyl]amino]-2-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-10(16(20)21)11(2)18-15(19)9-17-6-12-3-13(7-17)5-14(4-12)8-17/h10-14H,3-9H2,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNKZHAFGQARFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)NC(=O)CC12CC3CC(C1)CC(C3)C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2-(1-Adamantyl)acetyl]amino]-2-methylbutanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol](/img/structure/B6631444.png)



![4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine](/img/structure/B6631467.png)
![N-[(4-bromothiophen-2-yl)methyl]-4-methoxycyclohexan-1-amine](/img/structure/B6631471.png)


![2-[(1-methyltriazol-4-yl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol](/img/structure/B6631485.png)

![N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine](/img/structure/B6631498.png)
![N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide](/img/structure/B6631502.png)

